![molecular formula C13H21N5 B11748292 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method includes the use of enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of iodine as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by alkylation and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学研究应用
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
相似化合物的比较
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
3,5-dimethyl-1H-pyrazole: Another pyrazole compound with comparable chemical properties.
1,4-dimethyl-3-propyl-1H-pyrazole:
Uniqueness
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which may confer unique biological activities and chemical reactivity. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
1,4-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-12(7-11(3)15-18)8-14-13-10(2)9-17(4)16-13/h7,9H,5-6,8H2,1-4H3,(H,14,16) |
InChI 键 |
PXEADLDICYKPIF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC(=N1)C)CNC2=NN(C=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


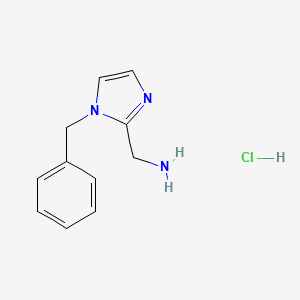
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
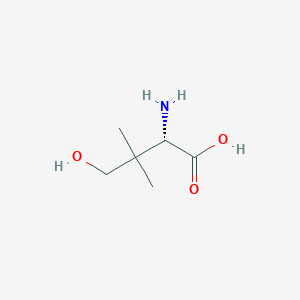
![2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748226.png)
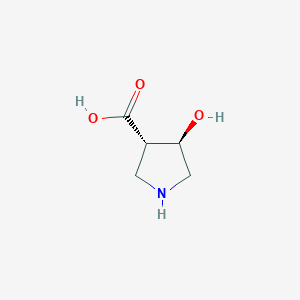
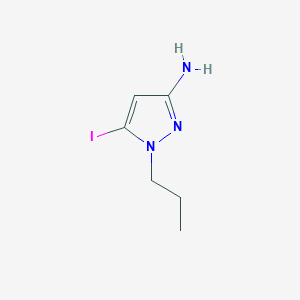
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
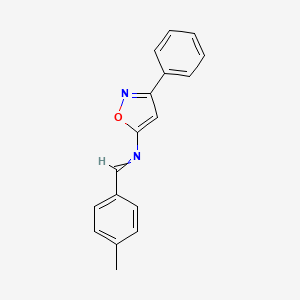
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
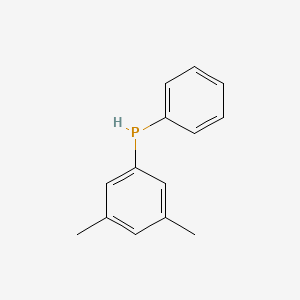

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748262.png)
![[2-(Bromomagnesio)ethynyl]trimethylsilane](/img/structure/B11748265.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)
